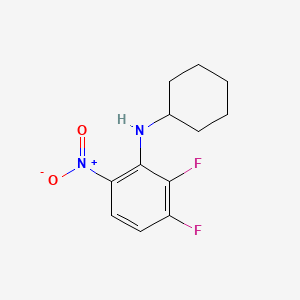

N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINZQJXKAHLSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716858 | |

| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273880-11-7 | |

| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of N-Cyclohexyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to deliver a robust profile of the compound. Key parameters including molecular identity, solubility, partition coefficient (LogP), and acid dissociation constant (pKa) are discussed. For each property, we present not only the data but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. This guide aims to serve as an essential resource, enabling a deeper understanding of the molecule's behavior, which is critical for its application in medicinal chemistry and materials science.

Introduction: The Scientific Imperative for Physicochemical Characterization

This compound is a substituted nitroaniline derivative. The structural motifs present—a difluorinated nitroaromatic ring coupled with a cyclohexylamino group—suggest its potential as a valuable building block in medicinal chemistry. Specifically, the nitroaniline scaffold is found in various pharmacologically active agents, and the fluorine substituents can significantly modulate metabolic stability, binding affinity, and membrane permeability.

In the journey from a chemical entity to a viable drug candidate, a thorough understanding of its physicochemical properties is not merely academic; it is a fundamental prerequisite. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide provides the foundational data and methodologies required to rigorously characterize this compound, empowering researchers to make data-driven decisions in their development programs.

Molecular Identity and Core Properties

Precise identification is the cornerstone of all subsequent chemical analysis. The fundamental descriptors for this compound are outlined below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 383131-29-3 | - |

| Molecular Formula | C₁₂H₁₄F₂N₂O₂ | - |

| Molecular Weight | 256.25 g/mol | - |

Key Physicochemical Parameters: Significance and Determination

The following sections delve into the critical physicochemical properties, explaining their importance in a drug development context and providing standardized protocols for their experimental determination.

Melting Point: A Criterion for Purity and Stability

Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities will depress and broaden this range[1]. It is also a key parameter for formulation development and assessing the physical stability of the solid form.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[2].

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution[3].

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom, achieving a sample height of 2-3 mm[3][4].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[2][3].

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to establish a rough value[1][3].

-

For an accurate measurement, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 20°C below the approximate melting point[3].

-

Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer[3].

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂[3].

Diagram of Workflow:

Caption: Workflow for Melting Point Determination.

Octanol-Water Partition Coefficient (LogP): A Predictor of Lipophilicity

Significance: The partition coefficient (LogP) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium; specifically, n-octanol and water. It is a critical measure of a molecule's lipophilicity ("fat-liking") versus hydrophilicity ("water-liking"). LogP profoundly influences drug absorption, membrane permeability, plasma protein binding, and distribution into tissues. For orally administered drugs, a LogP value between 1 and 5 is often considered optimal.

Experimental Protocol: OECD 107 Shake-Flask Method

The shake-flask method is the classical and most reliable technique for determining LogP values in the range of -2 to 4[5][6].

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Test Substance Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L[7][8].

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine the n-octanol and water phases in known volume ratios.

-

Add a small, known volume of the stock solution.

-

Agitate the mixture to allow for partitioning between the two phases. Shaking for 5 minutes is typically sufficient, but equilibrium must be established[8].

-

-

Phase Separation: Separate the two phases cleanly. Centrifugation is the recommended method to minimize the presence of emulsions or microdroplets[6][8].

-

Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV, GC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as its base-10 logarithm (LogP).

-

P = Cₒ / Cₐ

-

LogP = log₁₀(P)

-

-

Validation: The experiment should be repeated with different phase volume ratios to ensure the LogP value is independent of concentration[8]. The final LogP values should fall within a range of ± 0.3 units[6][7].

Diagram of Workflow:

Caption: Shake-Flask Method for LogP Determination.

Acid Dissociation Constant (pKa): The Key to Ionization State

Significance: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For any drug molecule with ionizable functional groups (like the aniline amine in this compound), the pKa value is paramount. It determines the degree of ionization at a given pH. The ionization state of a drug dramatically affects its solubility, absorption across biological membranes (as charged species are generally less permeable), and interaction with its target receptor.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[9][10][11]. It involves measuring the pH of a solution as a titrant of known concentration is added incrementally[10].

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[9][10].

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[9][10]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[9][10].

-

Titration:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Since the aniline group is basic, the solution will be titrated with a standardized acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve[9]. This is the point of maximum buffer capacity, where the concentrations of the protonated and deprotonated forms of the aniline are equal.

-

Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point, from which the half-equivalence point is calculated.

-

Diagram of Workflow:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physicochemical properties detailed in this guide—molecular identity, melting point, LogP, and pKa—form the essential foundation for the rational development of this compound. The provided experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate high-quality, reproducible data. This comprehensive characterization is the critical first step in unlocking the full potential of this promising molecule, enabling its progression from a laboratory curiosity to a valuable tool in science and medicine.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Al-Musa, S. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

- De Belder, G., De Smet, K., & Steyaert, J. (2013).

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved from [Link]

- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. enfo.hu [enfo.hu]

- 8. govinfo.gov [govinfo.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

"N-Cyclohexyl-2,3-difluoro-6-nitroaniline CAS number and structure"

An In-Depth Technical Guide to N-Cyclohexyl-2,3-difluoro-6-nitroaniline: Synthesis, Structure, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document focuses on its foundational precursor, 2,3-difluoro-6-nitroaniline, and presents detailed, scientifically-grounded proposed synthetic routes for its N-cyclohexylation. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical and theoretical framework for the synthesis and utilization of this compound.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines several key structural features: a difluorinated benzene ring, a nitro group, and a cyclohexylamino moiety. This unique combination suggests its potential as a versatile building block for the synthesis of novel bioactive compounds and functional materials. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.

Precursor Analysis: 2,3-Difluoro-6-nitroaniline

The logical starting point for the synthesis of this compound is the commercially available 2,3-difluoro-6-nitroaniline. A thorough understanding of this precursor is crucial for developing a successful synthetic strategy.

2.1. Physicochemical Properties of 2,3-Difluoro-6-nitroaniline

| Property | Value | Source |

| CAS Number | 211693-73-1 | [1][2] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2] |

| Molecular Weight | 174.11 g/mol | [1][2] |

| Appearance | Light yellow powder | [3] |

| Purity | Often >97% | [2][3] |

| IUPAC Name | 2,3-difluoro-6-nitroaniline | [1] |

2.2. Chemical Structure of 2,3-Difluoro-6-nitroaniline

Caption: 2D Structure of 2,3-Difluoro-6-nitroaniline.

2.3. Reactivity and Importance

2,3-Difluoro-6-nitroaniline is a valuable intermediate in chemical synthesis, particularly for pharmaceuticals and agrochemicals.[3] The presence of two electron-withdrawing fluorine atoms and a nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The primary amine group, however, is a nucleophile and can readily participate in reactions such as alkylation and acylation.

Proposed Synthesis of this compound

Based on established synthetic protocols for analogous compounds, such as N-Ethyl-2,3-difluoro-6-nitroaniline, two primary routes are proposed for the synthesis of the title compound.[4][5]

3.1. Route A: Reductive Amination with Cyclohexanone

Reductive amination is a highly efficient one-pot method for the formation of secondary amines. This pathway involves the reaction of the primary amine (2,3-difluoro-6-nitroaniline) with a ketone (cyclohexanone) to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-cyclohexylated product.

3.1.1. Reaction Scheme

Caption: Reductive Amination Workflow.

3.1.2. Rationale and Mechanistic Insight

The choice of a reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that does not readily reduce the ketone starting material but efficiently reduces the iminium ion intermediate. This selectivity minimizes side reactions and often leads to high yields. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

3.1.3. Experimental Protocol

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous dichloromethane (10 mL per gram of aniline).

-

Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

3.2. Route B: Direct N-Alkylation with Cyclohexyl Halide

Direct N-alkylation is another common method for the synthesis of secondary amines. This approach involves the reaction of the primary amine with an alkyl halide (in this case, a cyclohexyl halide such as cyclohexyl bromide or iodide) in the presence of a base.

3.2.1. Reaction Scheme

Caption: N-Alkylation Workflow.

3.2.2. Rationale and Mechanistic Insight

The base is essential to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the cyclohexyl halide. The choice of base and solvent can significantly impact the reaction rate and yield. A relatively non-nucleophilic base like potassium carbonate or cesium carbonate is often used to avoid competing reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are suitable for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction. Heating is typically required to drive the reaction to completion.

3.2.3. Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 2,3-difluoro-6-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (10 mL per gram of aniline).

-

Addition of Alkyl Halide: Add cyclohexyl bromide (1.5 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Structure and Predicted Properties of this compound

4.1. Chemical Structure

Caption: 2D Structure of this compound.

4.2. Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄F₂N₂O₂ |

| Molecular Weight | 256.25 g/mol |

| Monoisotopic Mass | 256.1023 Da |

| Topological Polar Surface Area | 68.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| LogP | ~3.5 |

Note: These values are calculated and should be confirmed by experimental data.

Potential Applications and Future Research

The structural motifs of this compound suggest its utility as an intermediate in the synthesis of:

-

Pharmaceuticals: The difluoro-nitroaniline core is present in various kinase inhibitors and other therapeutic agents. The cyclohexyl group can enhance lipophilicity and modulate binding to target proteins.

-

Agrochemicals: Fluorinated compounds are widely used as herbicides, insecticides, and fungicides.

-

Materials Science: Nitroaniline derivatives can exhibit non-linear optical properties, making them of interest for various optical and electronic applications.

Future research should focus on the successful synthesis and characterization of this compound. Spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) and determination of its physical properties (melting point, solubility) are essential next steps. Subsequently, this compound could be used in library synthesis to explore its potential in various biological assays.

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Nitroaromatic compounds can be toxic and should be handled with care.

-

Cyclohexyl halides are lachrymators and irritants.

-

Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and understanding of this compound. While direct experimental data for this compound is scarce, we have leveraged information on its precursor and analogous compounds to propose two robust and scientifically sound synthetic routes: reductive amination and direct N-alkylation. The detailed experimental protocols and mechanistic insights provided herein should serve as a valuable resource for researchers seeking to synthesize and explore the potential of this and other novel fluorinated aromatic compounds.

References

-

PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4,5-Difluoro-2-nitroaniline. CAS, a division of the American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 10). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-heterocycles via intramolecular reductive cyclizations of nitroalkenes. Retrieved January 22, 2026, from [Link]

-

CP Lab Safety. (n.d.). N-Cyclopropyl-2,3-difluoro-6-nitroaniline, min 98%, 1 gram. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed Central. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). N-Nitroaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Difluoro-6-nitroaniline, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Cyclohexyl-2,3-difluoro-6-nitroaniline

This guide provides a detailed exploration of the probable mechanism of action for the novel compound, N-Cyclohexyl-2,3-difluoro-6-nitroaniline. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a robust, evidence-based hypothesis. Our analysis strongly suggests that this compound functions as a kinase inhibitor, a class of molecules pivotal in modern therapeutics. This guide will dissect the roles of the compound's key structural motifs, propose a target signaling pathway, and provide detailed experimental protocols to validate this hypothesis.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound characterized by a substituted aniline core. The aniline scaffold is a "privileged" structure in medicinal chemistry, frequently forming the basis of potent and selective kinase inhibitors.[1][2] The unique combination of a bulky N-cyclohexyl group, electron-withdrawing difluoro substitutions, and a nitro group suggests a tailored design for specific biological interactions. The parent compound, 2,3-difluoro-6-nitroaniline, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the therapeutic potential of its derivatives.[3][4]

Proposed Mechanism of Action: A Kinase Inhibitor in Focus

Our central hypothesis is that this compound exerts its biological effects by inhibiting one or more protein kinases. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The rationale for this proposed mechanism is based on the well-documented roles of the compound's constituent chemical moieties in known kinase inhibitors.

-

The Anilino Core: A Hinge-Binding Motif: Substituted anilines are a cornerstone of many clinically successful kinase inhibitors.[1][5] The aniline nitrogen and its attached proton can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[1] This anchoring interaction is a common feature of Type I and Type II kinase inhibitors.

-

Difluoro Substitution: Enhancing Affinity and Selectivity: The presence of two fluorine atoms on the aniline ring is predicted to significantly enhance the compound's binding affinity and selectivity for its target kinase(s).[1] Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, potentially strengthening its interaction with the kinase hinge. Furthermore, fluorine substitution can improve metabolic stability and cell permeability, desirable properties for a drug candidate.

-

The N-Cyclohexyl Group: Targeting the Hydrophobic Pocket: The bulky and lipophilic N-cyclohexyl group likely plays a crucial role in orienting the molecule within the ATP-binding site and occupying a nearby hydrophobic pocket. This interaction would contribute significantly to the compound's potency and selectivity, as the nature of this pocket varies between different kinases.

-

The Nitro Group: Modulating Electronic Properties: The strongly electron-withdrawing nitro group will influence the overall electronic distribution of the aniline ring.[6] This can impact the pKa of the aniline nitrogen, potentially optimizing its hydrogen bonding capacity with the kinase hinge. While in some molecules, the nitro group can be reduced to reactive intermediates, in many modern pharmaceuticals, its role is primarily electronic and its biological effect is independent of reduction.[6][7]

Proposed Target: Receptor Tyrosine Kinase (RTK) Signaling Pathway

Given that many aniline-based inhibitors target receptor tyrosine kinases (RTKs), we propose that this compound may inhibit a member of this family, such as EGFR, VEGFR, or PDGFR.[5][8][9] These RTKs are key regulators of cell proliferation, survival, and angiogenesis, and their aberrant activation is a common driver of cancer.

Below is a conceptual diagram of a generic RTK signaling pathway that could be targeted by this compound.

Caption: Proposed inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Validation of the Proposed Mechanism

A series of well-defined experiments are required to rigorously test the hypothesis that this compound is a kinase inhibitor.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound can directly inhibit the activity of a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Prepare Reagents:

-

Kinase buffer (optimized for the specific kinase).

-

Recombinant human kinase of interest.

-

Substrate peptide specific to the kinase.

-

ATP at a concentration close to the Km for the kinase.

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.

-

Add 0.5 µL of the serially diluted compound (or DMSO as a vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

If the compound shows activity in in vitro assays, the next step is to assess its effects in a cellular context.

Protocol: Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

-

Target Engagement and Pathway Modulation

To confirm that the compound inhibits the intended target in cells, a Western blot analysis can be performed.

Protocol: Western Blot for Phosphorylated Kinase

-

Cell Treatment and Lysis:

-

Treat the selected cell line with the compound at various concentrations for a defined period.

-

Lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

-

Use an antibody against the total form of the kinase as a loading control.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

A dose-dependent decrease in the phosphorylated form of the kinase, with no change in the total kinase level, would confirm target engagement and inhibition.

-

Quantitative Data Summary

The results from the in vitro kinase inhibition assays can be summarized in a table for clear comparison of the compound's potency and selectivity.

| Kinase Target | IC50 (nM) |

| EGFR | Value |

| VEGFR2 | Value |

| PDGFRβ | Value |

| SRC | Value |

| ABL | Value |

Conclusion

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural components strongly supports the hypothesis that it functions as a kinase inhibitor, likely targeting a receptor tyrosine kinase. The aniline core, difluoro substitutions, and N-cyclohexyl group are all features consistent with potent and selective ATP-competitive inhibitors. The experimental workflows detailed in this guide provide a clear and robust strategy to validate this proposed mechanism of action and to elucidate the specific kinase targets of this promising compound.

References

- BenchChem. (n.d.). A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research.

- Biosynth. (n.d.). N-Cyclohexylaniline | 1821-36-9.

- EvitaChem. (n.d.). Buy 3-Chloro-4,6-difluoro-2-nitroaniline (EVT-13482594).

- Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.

- PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.

- Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

- PubChem. (n.d.). N-Cyclohexylaniline.

- Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.

- PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.

- BenchChem. (n.d.). Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis.

- Scholars Research Library. (n.d.). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives.

- PubMed. (n.d.). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296).

- PMC - NIH. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K).

- BenchChem. (n.d.). Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide.

- ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.

- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Biosynth. (n.d.). 2,3-Difluoro-6-nitroaniline | 211693-73-1.

- PubMed. (n.d.). [On the action mechanism of the bronchosecretolytic N-cyclohexyl-N-methyl-(2-amino-3,5-dibrombenzyl)-ammonium-chloride].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Buy 3-Chloro-4,6-difluoro-2-nitroaniline (EVT-13482594) [evitachem.com]

- 8. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to Substituted Difluoro-Nitroaniline Compounds: Synthesis, Properties, and Applications in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, modulate pKa to increase target binding affinity, and even provide a handle for PET imaging using the ¹⁸F isotope.[1][3]

Within this context, substituted difluoro-nitroaniline compounds have emerged as exceptionally valuable building blocks. These molecules merge the potent electronic and modulatory effects of fluorine with the versatile reactivity of the nitroaniline core. The nitro group, a strong electron-withdrawing entity, not only influences the aromatic ring's reactivity but also serves as a precursor to the crucial amine functionality through reduction.[5][6] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and application of this vital class of compounds.

The Fluorine Advantage: Why Difluoro-Substituents Matter

The decision to incorporate two fluorine atoms is a strategic choice rooted in advanced medicinal chemistry principles. It is not merely about adding a halogen; it is about fine-tuning molecular properties with a level of precision that other substituents cannot offer.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes can effectively block this pathway, prolonging the drug's half-life and improving its bioavailability.[3][7]

-

Modulation of Basicity: The strongly electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This, in turn, lowers the basicity (pKa) of the aniline nitrogen.[5] This is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and ability to interact with target proteins.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, thereby increasing the compound's intrinsic potency.[1]

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into its biological target.[1]

The interplay of these effects is visually summarized in the logical relationship diagram below.

Synthetic Strategies and Methodologies

The synthesis of substituted difluoro-nitroanilines often requires multi-step pathways where control over regioselectivity is paramount. The choice of starting material and reaction sequence is critical for achieving high yields and purity.

Common Synthetic Pathways

A prevalent strategy involves the nitration of a corresponding difluoroaniline. However, the strong activating and ortho-, para-directing nature of the amino group can lead to undesired isomers or over-nitration. To circumvent this, the amino group is often temporarily protected as an acetanilide, which moderates its activating effect and directs nitration more effectively before being deprotected.

Another approach begins with halogenated nitrobenzenes, where fluorine atoms are introduced via nucleophilic aromatic substitution (SNAr) using a fluoride salt, a method known as the Halex process.

The generalized workflow for the protection-nitration-deprotection route is illustrated below.

Detailed Experimental Protocol: Synthesis of 2,4-Difluoro-6-nitroaniline

This protocol is adapted from established industrial processes and demonstrates the protection-nitration-deprotection strategy.[8]

Objective: To synthesize 2,4-difluoro-6-nitroaniline from 2,4-difluoroaniline.

Materials:

-

2,4-Difluoroaniline

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Protection of the Amino Group:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable solvent like glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-(2,4-difluorophenyl)acetamide product. Filter, wash with water, and dry.

-

Rationale: This step converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group, preventing oxidation and controlling the position of the subsequent nitration.[8]

-

-

Nitration:

-

Carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid at a low temperature (0-5 °C).

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (typically 1:1 v/v) and cool it separately.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully pour the mixture over crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

-

Rationale: The acetyl group directs the incoming nitro group primarily to the ortho position relative to itself (and meta to the fluorine atoms), yielding the desired 6-nitro isomer.

-

-

Deprotection (Hydrolysis):

-

Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in a solvent like ethanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture and neutralize it. The 2,4-difluoro-6-nitroaniline product will precipitate.

-

Filter the product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Physicochemical and Spectroscopic Characterization

Validation of the synthesized compound's identity and purity is a non-negotiable step. A combination of analytical techniques is employed for comprehensive characterization.

| Property | 2,4-Difluoro-6-nitroaniline | 4,5-Difluoro-2-nitroaniline | 2,6-Difluoro-4-nitroaniline | 3,4-Difluoro-2-nitroaniline |

| CAS Number | 364-30-7[9] | 78056-39-0[10] | 23156-27-6[11] | 292145-76-7[12] |

| Molecular Formula | C₆H₄F₂N₂O₂[9] | C₆H₄F₂N₂O₂[10] | C₆H₄F₂N₂O₂[11] | C₆H₄F₂N₂O₂[12] |

| Molecular Weight | 174.11 g/mol [9] | 174.11 g/mol [10] | 174.10 g/mol [11] | 174.1 g/mol [12] |

| Appearance | White to light yellow crystalline powder[9] | Orange to brown powder/crystal[10] | Solid | - |

| Melting Point | 85-87 °C[9] | 106-110 °C[10] | - | 128 °C[12] |

| Boiling Point | 272.6±35.0 °C[9] | - | - | 318.4±37.0 °C[12] |

Table 1: Comparative Physicochemical Properties of Difluoro-nitroaniline Isomers.

Key Spectroscopic Signatures

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. For a difluoro-nitroaniline, characteristic peaks would include:

-

N-H Stretching: Asymmetric and symmetric stretches for the primary amine group, typically in the 3350-3500 cm⁻¹ region.[13]

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretches, usually found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.[13]

-

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks around 1570-1630 cm⁻¹.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation.

-

¹H NMR: Will show signals for the aromatic protons, with chemical shifts and coupling constants (J-couplings) highly dependent on the substitution pattern. The amine protons (-NH₂) will appear as a broad singlet.

-

¹⁹F NMR: Provides direct evidence for the fluorine atoms, and their coupling to nearby protons and carbons can confirm their position on the ring.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[14]

Applications in Drug Development and Agrochemicals

Substituted difluoro-nitroanilines are rarely the final active molecule but serve as critical intermediates for building more complex, high-value compounds.[10][15][16]

Pharmaceutical Intermediates

These compounds are foundational scaffolds for a range of therapeutic agents. The general pathway involves the chemical modification of the amine and/or nitro groups to build larger, more complex molecules.

-

Kinase Inhibitors (Oncology): Many modern cancer therapies, such as anilinoquinazolines and anilinoquinolines, target protein kinases.[17] The difluoro-nitroaniline moiety is a common starting point. The nitro group is typically reduced to an amine, creating a diamine intermediate which can then be cyclized to form heterocyclic systems that are core to the final drug structure.[5]

-

Antimicrobial Agents: The nitroaromatic scaffold itself possesses inherent antimicrobial properties.[6][18] These compounds can be further elaborated to create potent antibacterial and antifungal agents.[19][20] For example, nitrated benzothiazoles, synthesized from nitroanilines, have shown significant activity against P. aeruginosa.[6]

-

Antiviral and Antiparasitic Drugs: Dinitrobenzene derivatives, which can be synthesized from these precursors, have shown broad activity against viruses, Entamoeba histolytica, and Schistosoma mansoni.[19]

Agrochemical Precursors

The same features that make these compounds useful in pharmaceuticals also apply to agriculture. They are used in the formulation of modern herbicides and fungicides, contributing to crop protection and food security.[10][15][21] The enhanced stability and tailored reactivity provided by the difluoro-nitroaniline structure allow for the development of agrochemicals with improved efficacy and selectivity.[15]

Conclusion and Future Outlook

Substituted difluoro-nitroanilines represent a class of high-value chemical intermediates whose strategic importance in drug discovery and other advanced chemical industries cannot be overstated. The deliberate inclusion of difluoro substitution provides medicinal chemists with a powerful tool to fine-tune molecular properties, overcoming common challenges such as metabolic instability and poor target affinity. As our understanding of structure-activity relationships (SAR) deepens, the rational design of new derivatives will continue to fuel the development of next-generation therapeutics and advanced materials.[22] The synthetic versatility and favorable electronic profile of these compounds ensure they will remain a cornerstone of innovation for researchers and drug development professionals for the foreseeable future.

References

- Title: Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines Source: Google Search URL

- Title: 4,5-Difluoro-2-nitroaniline - Chem-Impex Source: Chem-Impex URL

- Title: [Chemotherapeutic effects of nitro compounds. 1.

- Title: Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines Source: ResearchGate URL

- Title: 2,4-Difluoro-6-nitroaniline - Chem-Impex Source: Chem-Impex URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines - Benchchem Source: Benchchem URL

- Title: US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents Source: Google Patents URL

- Title: Exploring 2,4-Difluoro-6-nitroaniline: Properties and Applications Source: Google Search URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents Source: Google Patents URL

- Title: A Comparative Analysis of 4-(Difluoromethoxy)

- Title: The role of fluorine in medicinal chemistry - PubMed Source: PubMed URL

- Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC Source: PMC URL

- Title: Applications of Fluorine in Medicinal Chemistry - PubMed Source: PubMed URL

- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central Source: PubMed Central URL

- Title: 2,6-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 2774175 - PubChem Source: PubChem URL

- Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI Source: MDPI URL

- Title: 2,6-Difluoro-4-nitroaniline | 23156-27-6 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed Source: PubMed URL

- Title: Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate Source: ResearchGate URL

- Title: New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization Source: Al-Nahrain Journal of Science URL

- Title: FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- Title: 292145-76-7, 3,4-DIFLUORO-2-NITROANILINE Formula - ECHEMI Source: ECHEMI URL

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. innospk.com [innospk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,6-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 2774175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 19. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Introduction: The Strategic Importance of Fluorinated Nitroanilines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with the versatile reactivity of the nitroaniline scaffold, the resulting fluorinated nitroaromatic compounds, such as the 2,3-difluoro-6-nitroaniline core, become highly valuable intermediates in the synthesis of complex chemical entities.[3][4] These compounds are particularly sought after as building blocks for pharmaceuticals, agrochemicals, and specialty dyes.[4][5][6]

This technical guide provides a comprehensive overview of plausible synthetic routes to N-Cyclohexyl-2,3-difluoro-6-nitroaniline, a molecule that combines the advantageous properties of the difluoro-nitroaniline core with a bulky, lipophilic cyclohexyl group. Such a substitution is anticipated to further modulate the compound's physicochemical properties, offering potential advantages in various research and development applications.

Proposed Synthetic Pathways to this compound

Two primary and scientifically sound methodologies are proposed for the synthesis of this compound: Direct N-Alkylation and Reductive Amination . The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway A: Direct N-Alkylation of 2,3-difluoro-6-nitroaniline

Direct N-alkylation represents a straightforward approach to forming the carbon-nitrogen bond between the aniline nitrogen and the cyclohexyl ring. This method involves the reaction of 2,3-difluoro-6-nitroaniline with a cyclohexyl halide in the presence of a suitable base.[7]

Reaction Principle: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,3-difluoro-6-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl halide. The presence of electron-withdrawing fluorine and nitro groups on the aniline ring decreases its nucleophilicity, which may necessitate slightly more forcing reaction conditions compared to more electron-rich anilines.[7] A base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium salt, driving the equilibrium towards the desired N-alkylated product.[7]

Materials:

| Reagent/Material | Molar Equivalent |

| 2,3-Difluoro-6-nitroaniline | 1.0 |

| Cyclohexyl Bromide | 1.2 - 1.5 |

| Potassium Carbonate (anhydrous) | 2.0 - 3.0 |

| Dimethylformamide (DMF, anhydrous) | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Commence stirring and add cyclohexyl bromide (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water and stir until the product precipitates.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pathway B: Reductive Amination of 2,3-difluoro-6-nitroaniline with Cyclohexanone

Reductive amination is a powerful and efficient one-pot method for the synthesis of secondary amines. This approach involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the desired amine.[8]

Reaction Principle: The reaction begins with the acid-catalyzed formation of a hemiaminal intermediate from 2,3-difluoro-6-nitroaniline and cyclohexanone. This is followed by the elimination of water to form an imine (or enamine) intermediate. A reducing agent, present in the reaction mixture, then reduces the imine to the final N-cyclohexyl product. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.[8]

Materials:

| Reagent/Material | Molar Equivalent |

| 2,3-Difluoro-6-nitroaniline | 1.0 |

| Cyclohexanone | 1.1 - 1.2 |

| Sodium Triacetoxyborohydride | 1.5 - 2.0 |

| Acetic Acid (glacial) | Catalytic amount |

| 1,2-Dichloroethane (DCE) | - |

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluoro-6-nitroaniline (1.0 eq) and cyclohexanone (1.1-1.2 eq) in 1,2-dichloroethane (DCE).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

While experimental data for this compound is not available, its properties can be predicted based on its structure and the known characteristics of its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₄F₂N₂O₂ | Based on chemical structure |

| Molecular Weight | ~256.25 g/mol | Calculated from the molecular formula |

| Appearance | Likely a yellow to orange solid | Typical for nitroaniline derivatives |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DCM, acetone, ethyl acetate) | Presence of the aromatic ring and cyclohexyl group |

| Reactivity | The nitro group can be reduced to an amine; the aromatic ring is activated for nucleophilic aromatic substitution.[3] | The electron-withdrawing nature of the nitro and fluoro groups activates the ring. |

Characterization: The successful synthesis of this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications, particularly in the field of medicinal chemistry.

-

Pharmaceutical Intermediates: Nitroaniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6][9] The subsequent reduction of the nitro group to an amine would provide a diamine scaffold, a common structural motif in biologically active molecules.

-

Kinase Inhibitors: The difluoro-nitroaniline core is a known component of certain kinase inhibitors. The introduction of the cyclohexyl group can be used to probe the hydrophobic pockets of kinase active sites, potentially leading to the development of new and more selective inhibitors.

-

Agrochemicals: Fluorinated aromatic compounds are widely used in the agrochemical industry.[5] this compound could serve as a precursor for the synthesis of novel herbicides, fungicides, or insecticides.

-

Materials Science: The compound's structure suggests potential use in the development of specialty dyes and polymers, where the combination of the chromophoric nitroaniline group and the fluorine atoms could impart unique optical and material properties.[4][5]

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. 2,3-Difluoro-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While a detailed historical account of the discovery of this compound is not documented, its synthesis is highly feasible through established and reliable chemical methodologies such as direct N-alkylation and reductive amination. The combination of a fluorinated nitroaromatic core with a cyclohexyl substituent makes this compound a promising and versatile building block for future research and development in medicinal chemistry, agrochemicals, and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to synthesize and explore the potential of this and related novel chemical entities.

References

- Google Patents. (1995). Process for preparing nitroaniline derivatives. (EP0635483A1).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyclohexylaniline (CAS 1821-36-9): A Versatile Organic Intermediate for Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of N-Cyclohexylaniline (CAS 1821-36-9) in Industrial Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline. (US5965775A).

-

PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]

-

European Patent Office. (1995). Process for preparing nitroaniline derivatives. (EP 0635483 A1). Retrieved from [Link]

- Google Patents. (2011). Process for synthesizing 2,3-difluoroaniline. (CN101245020B).

-

New Journal of Chemistry. (2018). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. Retrieved from [Link]

- Google Patents. (1995). Process for preparing nitroaniline derivatives. (EP0635483A1).

-

PubMed Central. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

- Google Patents. (1982). Method of preparing 2,4-difluoroaniline. (EP0001825B1).

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

ACS Publications. (2023). Fluorine in Drug Discovery: Role, Design, and Case Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem960.com [chem960.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Convergence of Fluorine and Nitroaniline Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Nitroanilines

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of molecular scaffolds, the nitroaniline core has served as a versatile building block for compounds exhibiting a wide spectrum of biological activities. Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of rational drug design, a testament to its profound ability to modulate molecular properties.[1][2] This guide delves into the confluence of these two powerful motifs, exploring the emergent biological potential of fluorinated nitroanilines.

The introduction of a fluorine atom can significantly alter metabolic stability, lipophilicity, pKa, and hydrogen bonding capabilities, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to biological targets.[1][3][4] When combined with the electronically distinct and reactive nature of the nitroaniline scaffold, fluorination can unlock novel mechanisms of action and enhance existing biological effects. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the known and potential anticancer, antimicrobial, and enzyme-inhibiting activities of this promising class of compounds. We will explore the causality behind experimental designs, present validated protocols, and chart the course for future investigations in this exciting field.

Part 1: Anticancer Potential of Fluorinated Nitroanilines

The development of novel anticancer agents remains a paramount challenge. Fluorinated compounds, in general, represent a significant portion of the anticancer drug arsenal, valued for their ability to enhance efficacy and overcome resistance.[5][6][7] The fluorinated nitroaniline scaffold is emerging as a promising pharmacophore in this domain, primarily through mechanisms involving cytotoxicity, apoptosis induction, and kinase inhibition.

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The primary measure of a potential anticancer agent is its ability to selectively kill or inhibit the proliferation of cancer cells. Studies on related fluorinated and nitro-containing aromatic compounds have demonstrated potent cytotoxic effects across a range of human cancer cell lines.

Causality of Experimental Choices: The initial screening of novel compounds invariably involves assessing cytotoxicity to establish a baseline of activity. Cell lines are chosen to represent different cancer types (e.g., A549 for lung cancer, HeLa for cervical cancer, HCT-116 for colon cancer) to gauge the breadth of activity.[5][8][9] The selection of a non-cancerous cell line is a critical control, providing an early indication of the compound's therapeutic index—its ability to kill cancer cells while sparing healthy ones.[6][10]

The cytotoxic action of many anticancer agents is mediated by the induction of apoptosis, or programmed cell death.[11] This is a preferred mechanism as it avoids the inflammatory response associated with necrosis. The investigation of apoptotic markers, such as caspase activation and morphological changes, is therefore a logical and essential step following the confirmation of cytotoxicity.[9][11] For example, the cytotoxic effects of certain fluorinated isatins have been directly linked to the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species (ROS).[11]

Data Presentation: Cytotoxicity of Representative Fluorinated Compounds

| Compound Class | Cancer Cell Line | IC50 / CC50 (µM) | Key Findings | Reference |

| Fluorinated Imidazolium Salts | HeLa, A549 | Varies (Potent) | Introduction of fluorinated substituents led to a remarkable increase in bioactivity compared to non-fluorinated analogues. | [5] |

| Fluorinated Purine Nucleosides | HCT-116, 143B | Sub-micromolar | Fluorinated nebularine analog demonstrated potent tumor cell growth inhibition. | [8] |

| Fluorinated Schiff Bases | A549 | 0.64 | Compound with 5 fluorine atoms showed the strongest cytotoxic effect. | [9] |

| Fluorinated Isatins | Various | Not specified | Cytotoxic action associated with apoptosis induction and ROS production. | [11] |

Targeted Inhibition of Kinase Signaling Pathways

Many oncogenic pathways are driven by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. Fluorination has proven to be a highly effective strategy in designing potent and selective kinase inhibitors.[12] Fluorinated analogs often exhibit improved target occupancy and can modulate selectivity between different kinase isoforms.[12] While direct studies on fluorinated nitroanilines as kinase inhibitors are nascent, the extensive body of research on other fluorinated small molecules provides a strong rationale for exploring their potential in this area.

Key Kinase Targets:

-

JAK/STAT Pathway: Fluorinated Janus kinase (JAK) inhibitors are known to modulate interferon signaling and T-cell responses.[12]

-

BTK and PI3K Inhibitors: These are crucial in B-cell malignancies. Many FDA-approved and investigational inhibitors in this class are fluorinated.[12]

-

RAF/MEK/ERK Pathway: This pathway is central to cell proliferation and survival. All approved BRAF inhibitors and most MEK1/2 inhibitors are fluorinated.[12]

-

PERK Inhibition: A 4-fluoroindoline derivative showed a 3-fold increase in inhibitory activity against the endoplasmic reticulum kinase PERK compared to its non-fluorinated analogue, highlighting the substantial impact of fluorine substitution.[6]

Mandatory Visualization: Hypothetical Kinase Inhibition Pathway

Below is a conceptual diagram illustrating how a fluorinated nitroaniline might interrupt a generic oncogenic signaling cascade.

Caption: A streamlined workflow for evaluating antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is the gold standard for susceptibility testing.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution in Microplate:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

-

Prepare a 2X working stock of the fluorinated nitroaniline. Add 100 µL of this stock to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Add 50 µL of sterile broth to well 12.

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11).

-

Self-Validation: The sterility control must be clear, and the growth control must be turbid for the assay to be valid.

-

Part 3: Broad-Spectrum Enzyme Inhibition

Beyond specific anticancer and antimicrobial targets, the unique electronic properties of fluorinated nitroanilines make them intriguing candidates for inhibiting a wide array of enzymes.

The Role of Fluorine in Inhibitor Design

The incorporation of fluorine can lead to potent enzyme inhibition through several mechanisms. [13]* Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with enzyme active sites. [13][14]* Blocking Metabolic Sites: Replacing a hydrogen atom with a fluorine on an aromatic ring can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability. [1][15]* Mechanism-Based Inhibition: Fluorinated functional groups can be designed as "suicide substrates." [16][17]These are relatively inert molecules that are catalytically converted by the target enzyme into a reactive species, which then covalently and irreversibly inactivates the enzyme. [16]This approach offers high specificity and prolonged duration of action.

Mandatory Visualization: Mechanism-Based Inhibition Concept

Caption: The process of mechanism-based or "suicide" enzyme inhibition.

Conclusion and Future Perspectives

The fluorinated nitroaniline scaffold represents a fertile ground for the discovery of new therapeutic agents. By leveraging the principles of bioisosteric replacement and the unique electronic properties of both the fluorine atom and the nitro group, medicinal chemists can rationally design molecules with enhanced potency, selectivity, and pharmacokinetic properties. The potential applications span oncology, infectious diseases, and beyond, driven by the capacity of these compounds to act as potent enzyme inhibitors.

Future research should focus on:

-